molecular formula C15H19N3O3S2 B11162280 2-(benzenesulfonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide

2-(benzenesulfonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11162280
M. Wt: 353.5 g/mol
InChI Key: NGNXDDUOFWEGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzenesulfonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonylacetamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of benzenesulfonyl chloride with 5-pentyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonylacetamides.

    Medicine: Potential therapeutic agent for treating diseases due to its unique structural properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiadiazole ring may also interact with enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzenesulfonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its pentyl group, which may confer different physicochemical properties compared to its methyl or ethyl analogs. This can affect its solubility, reactivity, and biological activity.

Properties

Molecular Formula

C15H19N3O3S2

Molecular Weight

353.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H19N3O3S2/c1-2-3-5-10-14-17-18-15(22-14)16-13(19)11-23(20,21)12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3,(H,16,18,19)

InChI Key

NGNXDDUOFWEGGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.